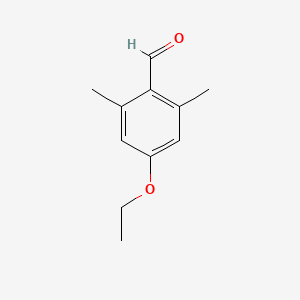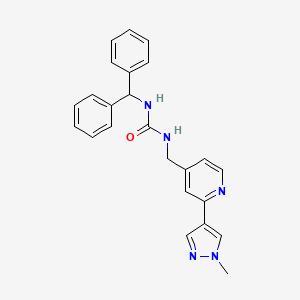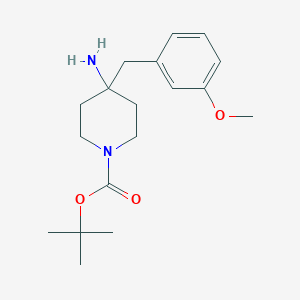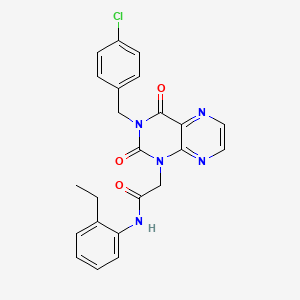![molecular formula C11H18N2OS B2570917 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine CAS No. 1528519-56-3](/img/structure/B2570917.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, also known as DMTT, is a thian-3-amine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of disease and developing new therapies. However, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine also has limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. One area of interest is the development of new synthetic methods for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, particularly in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine and its potential as a therapeutic agent.
合成法
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-bromomethyl-1,2-oxazole with thioacetamide. The resulting intermediate is then treated with sodium borohydride to produce N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(9(2)14-13-8)6-12-10-4-3-5-15-7-10/h10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBACIKNXYVYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)

![3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2570840.png)




![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2570853.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)
![Ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570856.png)
